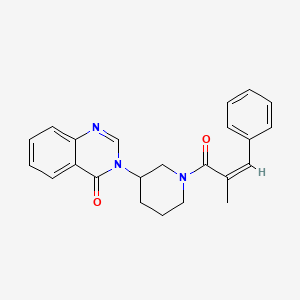

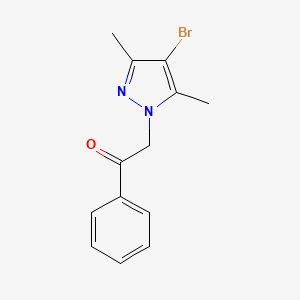

(Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-3-yl)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as MPQ, is a synthetic compound that has attracted attention due to its potential applications in scientific research. MPQ is a derivative of quinazolinone and has been reported to have various biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Scientific Research Applications

Pharmacokinetics and Tissue Distribution

Studies on ZD6474, a compound structurally related to (Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-3-yl)quinazolin-4(3H)-one, have demonstrated its extensive distribution across various tissues in animal models, highlighting its potential in cancer treatment due to its antiangiogenic and antitumor activity. The pharmacokinetic profile of ZD6474 in MCF-7 tumor-bearing nude mice indicated a linear increase in plasma area under the curve and Cmax with dosage, and extensive tissue distribution, especially in the liver and lung, with relatively long half-lives suggesting minimal metabolism and primarily fecal elimination (Gustafson et al., 2006).

Antihypertensive Potential

Research into piperidine derivatives with a quinazoline ring system has identified compounds with significant antihypertensive effects, indicating the therapeutic potential of similar structures in treating hypertension. Specific derivatives demonstrated strong hypotensive activity in spontaneously hypertensive rat models, underscoring the potential utility of these compounds in hypertension management (Takai et al., 1986).

Anticonvulsant Activity

The synthesis and testing of 2,3-disubstituted quinazolones have shown significant anticonvulsant activity, particularly against pentylenetetrazol-induced seizures. This suggests the potential application of compounds within this chemical class in the development of new anticonvulsant drugs, although they did not show efficacy against electroshock-induced seizures (Misra et al., 1978).

Antimicrobial and Antifungal Activities

Quinazolinone derivatives have been investigated for their antifungal activities, with certain compounds demonstrating effectiveness against fungal pathogens. This opens avenues for their use in antifungal drug development, addressing the need for new antimicrobial agents in combating resistant strains (Shivan & Holla, 2011).

Anti-inflammatory and Analgesic Effects

Further research into quinazolinone derivatives linked to the 1,3,4-oxadiazole ring has highlighted their potential as analgesic and anti-inflammatory agents. Specific compounds in this series have shown significant efficacy in animal models, suggesting their suitability for further investigation as novel therapeutic agents in managing pain and inflammation (Dewangan et al., 2016).

properties

IUPAC Name |

3-[1-[(Z)-2-methyl-3-phenylprop-2-enoyl]piperidin-3-yl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c1-17(14-18-8-3-2-4-9-18)22(27)25-13-7-10-19(15-25)26-16-24-21-12-6-5-11-20(21)23(26)28/h2-6,8-9,11-12,14,16,19H,7,10,13,15H2,1H3/b17-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKCZNPJLBMQHQ-VKAVYKQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CC=CC=C1)/C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-3-yl)quinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4As,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-1-yl]-2-chloroethanone](/img/structure/B2916268.png)

![Methyl (E)-4-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2916278.png)

![3-(2-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2916280.png)

![2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2916281.png)

![6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2916282.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2916285.png)

![(Z)-2-(3-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2916289.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2916290.png)

![N-cyclopropyl-1-[7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2916291.png)